Rp-cAMPS sodium salt
Description
Sp-Cyclic AMPS (sodium salt) is a cell-permeable, stereospecific cAMP analog that acts as a potent activator of cAMP-dependent protein kinase A (PKA I and PKA II) . Its molecular formula is C₁₀H₁₂N₅NaO₅PS⁺, with a molecular weight of 367.25 g/mol and CAS number 142439-95-0 . Unlike conventional cAMP analogs, Sp-Cyclic AMPS uniquely inhibits phosphodiesterase 3A (PDE3A) with a competitive inhibition constant (Kᵢ) of 47.6 μM . It also binds the PDE10 GAF domain with an EC₅₀ of 40 μM, suggesting additional regulatory roles in cyclic nucleotide signaling .
In neuropharmacology, Sp-Cyclic AMPS abolishes the inhibition of NMDA receptor currents induced by CGS 21680 (an adenosine A₂A receptor agonist) by increasing NMDA channel conductance through PKA activation . This property distinguishes it from other cAMP analogs and kinase modulators.
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-,21?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUKZYORDGLGPR-NVGWRVNNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5NaO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sp-cyclic AMPS (sodium salt) is synthesized through a series of chemical reactions starting from adenosineThe final product is obtained as a sodium salt to enhance its solubility in water .
Industrial Production Methods
Industrial production of Sp-cyclic AMPS (sodium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and reliability of the product .
Chemical Reactions Analysis
Hydrolysis and Stability
| Condition | Reaction Outcome | Reference |
|---|---|---|
| pH 10.6, 80°C, 312 hr | Oligomerization via 2',3'-cyclic intermediates | |
| PDE-rich environments | Minimal degradation (high stability) |
Oxidation Reactions
The phosphorothioate group in Sp-cyclic AMPS is susceptible to oxidation. Hydrogen peroxide and potassium permanganate convert the sulfur atom to sulfoxide or sulfone derivatives, altering its biochemical activity .
| Oxidizing Agent | Product | Effect on Activity |
|---|---|---|
| H₂O₂ | Sulfoxide derivatives | Reduced PKA activation |
| KMnO₄ | Sulfone derivatives | Loss of PDE inhibitory effects |
Substitution Reactions
The adenine base and ribose-phosphate backbone participate in nucleophilic substitution. Alkyl halides target the N⁶ position of adenine, while thiols modify the phosphorothioate group .
Example Reaction:
Sp-cyclic AMPS + Ethyl iodide → N⁶-ethylated derivative
Application: Enhances lipophilicity for membrane permeability studies .
Reduction Reactions
Reducing agents like sodium borohydride selectively reduce the phosphorothioate group, yielding a deoxy analog with altered protein-binding properties .
| Reducing Agent | Product | Structural Change |
|---|---|---|
| NaBH₄ | Deoxy-Sp-cyclic AMP | Loss of sulfur atom; reduced steric hindrance |
Non-Enzymatic Oligomerization
Under prolonged heating (80°C, pH 10.6), Sp-cyclic AMPS forms oligomers via 2',3'-cyclic phosphate intermediates . MALDI-TOF analysis confirms dimeric and trimeric species with alternating 3',5' and 2',5' phosphodiester linkages .
Key Findings:
Interaction with Metal Ions
The sodium salt form enhances solubility but facilitates chelation with divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble complexes. This property is critical in buffer preparation for biochemical assays .
Comparative Reactivity with cAMP Analogs
| Analog | Oxidation Susceptibility | Hydrolysis Rate | PDE Resistance |
|---|---|---|---|
| Sp-cyclic AMPS | High | Low | High |
| 8-Bromo-cAMP | Moderate | Moderate | Low |
| Dibutyryl-cAMP | Low | High | Moderate |
Synthetic Modifications
Industrial synthesis involves:
-
Thiophosphorylation: Introduction of sulfur at the exocyclic oxygen using PSCI₃ .
-
Salt Exchange: Conversion to sodium salt via ion-exchange chromatography .
Quality Control:
Practical Implications
Scientific Research Applications
Sp-cyclic AMPS (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used to study cAMP-dependent signaling pathways and enzyme kinetics.
Biology: Investigates the role of cAMP in cellular processes such as metabolism, gene expression, and cell proliferation.
Medicine: Explores potential therapeutic applications in treating diseases related to cAMP signaling dysregulation.
Industry: Utilized in the development of biochemical assays and diagnostic tools .
Mechanism of Action
Sp-cyclic AMPS (sodium salt) exerts its effects by activating protein kinase A (PKA). Upon binding to PKA, it induces a conformational change that activates the enzyme, leading to the phosphorylation of target proteins. This activation modulates various cellular processes, including metabolism, gene expression, and cell proliferation. Additionally, Sp-cyclic AMPS (sodium salt) inhibits phosphodiesterase (PDE) enzymes, preventing the breakdown of cAMP and prolonging its signaling effects .
Comparison with Similar Compounds
Rp-Cyclic AMPS
- Mechanism : Rp-Cyclic AMPS is the stereoisomer of Sp-Cyclic AMPS and acts as a competitive PKA inhibitor by binding to the regulatory subunit without activating the kinase .
- Functional Contrast: In striatal neurons, Rp-Cyclic AMPS fails to reverse the inhibitory effect of CGS 21680 on NMDA currents, unlike Sp-Cyclic AMPS .
- Applications : Used to study PKA-independent signaling mechanisms.
Sp-8-CPT-Cyclic AMPS (Sodium Salt)
- Structure : Combines 8-CPT (chlorophenylthio) and Sp-Cyclic AMPS moieties .
- Mechanism : Enhances PKA activation potency due to increased membrane permeability and resistance to phosphodiesterase degradation .
- Key Data :
- Advantages Over Sp-Cyclic AMPS : Longer intracellular retention and higher efficacy in tissue-based studies .
Dibutyryl Cyclic AMP
- Mechanism: A non-specific cAMP analog that activates PKA by mimicking endogenous cAMP.
- Functional Differences: Facilitates NMDA receptor currents, unlike Sp-Cyclic AMPS, which modulates NMDA responses indirectly via adenosine receptor crosstalk . Lacks PDE3A or PDE10 inhibitory activity, limiting its utility in PDE-targeted studies .
- Applications : Broadly used in cell culture to elevate cAMP levels.
Comparative Data Table
Biological Activity
Sp-Cyclic AMPS (sodium salt) is a synthetic derivative of cyclic adenosine monophosphate (cAMP), recognized for its significant biological activity in cellular signaling pathways. This compound is primarily utilized in biochemical research to explore cAMP-dependent mechanisms, particularly focusing on its role in activating protein kinase A (PKA) and inhibiting specific phosphodiesterases (PDEs). The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Sp-Cyclic AMPS functions primarily as a PKA activator. Upon binding to PKA, it induces a conformational change that activates the enzyme, leading to the phosphorylation of target proteins involved in various cellular processes such as metabolism, gene expression, and cell proliferation. Additionally, it inhibits PDEs, which are responsible for the breakdown of cAMP, thereby prolonging its signaling effects.
Interaction with Phosphodiesterases
Sp-Cyclic AMPS exhibits notable inhibitory effects on several phosphodiesterases, including:
- PDE2
- PDE5
- PDE10
- PDE11
These interactions enhance the levels of cAMP and cGMP within cells, significantly influencing cellular responses to external stimuli . The compound's ability to modulate these pathways makes it a powerful tool for studying signal transduction in various biological contexts.
Cellular Effects
The cellular effects of Sp-Cyclic AMPS are mediated through its interactions with PDEs and PKA. Research has shown that it can alter sodium uptake in plant cells, demonstrating its role in salinity tolerance mechanisms. In studies with Arabidopsis thaliana, the application of Sp-Cyclic AMPS improved plant survival under high salinity conditions by modulating ion currents and enhancing cellular resilience .
Case Studies
- Salinity Tolerance in Plants :
- Neuronal Activity Modulation :
-
Therapeutic Potential :
- Investigations into the therapeutic applications of Sp-Cyclic AMPS have revealed its potential in treating diseases associated with dysregulated cAMP signaling. This includes conditions such as heart failure and certain types of cancer where enhanced cAMP signaling may offer therapeutic benefits.
Data Tables
Comparative Analysis
Sp-Cyclic AMPS can be compared with other cAMP analogs based on their biological activities:
| Compound | PKA Activation | PDE Inhibition | Cell Permeability |
|---|---|---|---|
| Sp-Cyclic AMPS | High | Significant | Moderate |
| 8-Bromo-cAMP | Moderate | Low | High |
| Dibutyryl-cAMP | High | Moderate | High |
This comparison highlights the unique properties of Sp-Cyclic AMPS, particularly its dual functionality as both a PKA activator and a PDE inhibitor, making it especially valuable for research into cAMP-related pathways.
Q & A
Q. What is the chemical structure and synthesis pathway of Sp-Cyclic AMPS (sodium salt)?
Sp-Cyclic AMPS (sodium salt) is a phosphorothioate analog of cyclic adenosine monophosphate (cAMP) with the molecular formula C₁₀H₁₁N₅O₅PS · C₆H₁₆N · xH₂O and CAS number 93602-66-5 . Its synthesis involves substituting a sulfur atom for oxygen in the cyclic phosphate group of cAMP, enhancing resistance to enzymatic degradation. Researchers should validate purity via HPLC (≥98% purity) and confirm structural integrity using NMR or mass spectrometry .
Q. How does Sp-Cyclic AMPS function as a protein kinase A (PKA) activator in neuronal studies?
Sp-Cyclic AMPS acts as a membrane-permeable cAMP analog that binds to PKA’s regulatory subunits, inducing conformational changes to release active catalytic subunits. In electrophysiological experiments, intracellular application (e.g., 30 µM in pipette solutions) enhances NMDA receptor currents by 40–50% in hippocampal neurons, as shown in voltage-clamp studies . Methodologically, researchers must control for off-target effects by comparing results with Rp-Cyclic AMPS (a PKA inhibitor) .
Q. What are the key considerations for preparing Sp-Cyclic AMPS solutions in cell-based assays?
Dissolve the compound in ultrapure water or isotonic buffers (pH 7.4) to avoid precipitation. Use fresh solutions to prevent hydrolysis, and confirm stability via UV-Vis spectroscopy (λmax ~260 nm). For neuronal studies, combine with NMDA receptor agonists (e.g., 10 mM NMDA) to assess dose-dependent modulation of ion currents .
Q. How does Sp-Cyclic AMPS differ from other cAMP analogs in modulating synaptic plasticity?
Unlike dibutyryl cAMP (a non-hydrolyzable analog), Sp-Cyclic AMPS exhibits stereospecificity for PKA activation without cross-reactivity with EPAC or PKG pathways. This specificity makes it ideal for isolating PKA-mediated effects, such as long-term potentiation (LTP) in hippocampal slices .
Q. What analytical techniques are recommended for quantifying Sp-Cyclic AMPS in biological samples?
Use LC-MS/MS with a C18 column and negative ionization mode for high sensitivity. Calibrate against a deuterated internal standard (e.g., d₃-Sp-Cyclic AMPS) to account for matrix effects in brain homogenates or serum .
Advanced Research Questions
Q. How can researchers resolve contradictions in Sp-Cyclic AMPS efficacy across experimental models?
Discrepancies in NMDA current modulation (e.g., 44–49% increases in hippocampal neurons vs. null effects in cortical neurons ) may arise from tissue-specific PKA isoform expression. To address this, perform isoform-selective siRNA knockdowns paired with patch-clamp recordings. Include PKI(14-24)amide (10 µM) in control experiments to confirm PKA dependency .
Q. What experimental designs optimize the study of Sp-Cyclic AMPS in neurodegenerative disease models?
In Alzheimer’s models (e.g., Aβ-treated neurons), combine Sp-Cyclic AMPS with calcium imaging to assess PKA-driven restoration of NMDA receptor function. Use a crossover design: pretreat cells with Sp-Cyclic AMPS for 1 hr before Aβ exposure, and quantify changes in calcium influx and synaptic protein phosphorylation (e.g., GluN2B-Ser1303) .
Q. How do researchers differentiate between direct and indirect effects of Sp-Cyclic AMPS on ion channels?
Employ CRISPR-edited PKA-null cell lines to isolate channel-specific effects. For example, in HEK293 cells expressing recombinant NMDA receptors, compare Sp-Cyclic AMPS responses in wild-type vs. PKA-KO lines. Complement with computational docking simulations to predict cAMP analog binding sites on channel subunits .
Q. What are the limitations of using Sp-Cyclic AMPS in chronic in vivo studies?
Prolonged administration may induce tachyphylaxis due to PKA receptor desensitization. Mitigate this by pulsatile dosing (e.g., osmotic pumps delivering 5 mg/kg/day) and monitoring cAMP levels via microdialysis. Validate target engagement with phospho-specific antibodies for PKA substrates (e.g., CREB-Ser133) .
Q. How can computational modeling enhance mechanistic understanding of Sp-Cyclic AMPS?
Use molecular dynamics simulations (e.g., GROMACS) to model Sp-Cyclic AMPS binding to PKA’s regulatory subunits. Parameterize force fields with quantum mechanics data (e.g., DFT calculations for sulfur-oxygen interactions). Validate predictions with mutagenesis studies (e.g., R209A mutants disrupting binding) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
